molecular formula C25H43NO18 B1664774 Acarbose CAS No. 56180-94-0

Acarbose

Cat. No. B1664774
CAS RN: 56180-94-0
M. Wt: 645.6 g/mol
InChI Key: CEMXHAPUFJOOSV-XGWNLRGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acarbose is an anti-diabetic drug used to treat type 2 diabetes and, in some countries, prediabetes . It is a complex oligosaccharide that inhibits alpha glucosidase, an intestinal enzyme that releases glucose from larger carbohydrates such as starch and sucrose . It is sold under various brand names such as Glucobay, Precose, and Prandase .


Synthesis Analysis

The genes involved in the biosynthesis of acarbose and its structural analogs have been extensively explored using bioinformatics analysis, genetic manipulation, and enzymatic characterization . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD .


Molecular Structure Analysis

Acarbose has a complex molecular structure. It is composed of an acarviosin moiety with a maltose at the reducing terminus . The binding modes of related inhibitors isoacarbose and acarviosine-glucose have been structurally examined .


Chemical Reactions Analysis

Acarbose is a complex oligosaccharide that competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels .


Physical And Chemical Properties Analysis

Acarbose has the chemical formula C25H43NO18 and a molecular weight of 645.6 . It is soluble in DMSO (89 mg/mL) and water (90 mg/mL) .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .

Detailed Description of the Methods of Application or Experimental Procedures

Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .

Thorough Summary of the Results or Outcomes Obtained

The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .

Acarbose in Microbial Fermentation

Comprehensive and Detailed Summary of the Application

Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .

Detailed Description of the Methods of Application or Experimental Procedures

In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .

Thorough Summary of the Results or Outcomes Obtained

Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .

Acarbose in Gut Microbiota Regulation

Comprehensive and Detailed Summary of the Application

Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .

Detailed Description of the Methods of Application or Experimental Procedures

Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .

Thorough Summary of the Results or Outcomes Obtained

Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .

Acarbose in Treating Various Diseases

Comprehensive and Detailed Summary of the Application

In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures

Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .

Thorough Summary of the Results or Outcomes Obtained

The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .

Acarbose in Inflammatory Cytokines Reduction

Comprehensive and Detailed Summary of the Application

Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .

Detailed Description of the Methods of Application or Experimental Procedures

Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .

Thorough Summary of the Results or Outcomes Obtained

A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .

Acarbose in Prolonging Human Life Expectancy

Comprehensive and Detailed Summary of the Application

In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures

Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .

Thorough Summary of the Results or Outcomes Obtained

While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .

Safety And Hazards

Acarbose is generally safe for use, but it should be avoided by individuals who are allergic to it or have certain health conditions . It should be handled with care to avoid breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23?,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXOAAUWZOOIT-UGEKTDRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acarbose

Color/Form

Amorphous powder, White to off-white powder

CAS RN

56180-94-0
Record name acarbose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acarbose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
62,700
Citations
R Coniff, A Krol - Clinical therapeutics, 1997 - Elsevier
… in these studies who were treated with doses of acarbose of up to 100 mg three times daily (… enrolled in US acarbose trials. In diet- or sulfonylureatreated patients, acarbose reduced post…
Number of citations: 105 www.sciencedirect.com
H Laube - Clinical drug investigation, 2002 - Springer
… This review provides an update on the role of acarbose in present-day diabetes care. Acarbose … Acarbose lowers blood glucose when administered as monotherapy and in combination …
Number of citations: 160 link.springer.com
LK Campbell, JR White… - Annals of …, 1996 - journals.sagepub.com
… Acarbose is effective in … with acarbose is additive to that of sulfonylureas. It lowers postprandial serum glucose and insulin concentrations and does not promote weight gain. Acarbose …
Number of citations: 116 journals.sagepub.com
JL Chiasson, RG Josse, R Gomis, M Hanefeld… - The Lancet, 2002 - thelancet.com
… We aimed to assess the effect of acarbose in preventing or … with impaired glucose tolerance to acarbose and 715 to placebo… 211 (31%) of 682 patients in the acarbose group and 130 (19…
Number of citations: 492 www.thelancet.com
GS Meneilly, EA Ryan, J Radziuk, DC Lau… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: To study the effect of acarbose, an alpha-glucosidase inhibitor, on insulin release and insulin sensitivity in elderly patients with type 2 diabetes. RESEARCH DESIGN AND …
Number of citations: 192 diabetesjournals.org
AE Martin, PA Montgomery - American Journal of Health-System …, 1996 - academic.oup.com
… Efficacy of acarbose appears to be comparable to or slightly less than that of … with acarbose are abdominal pain, diarrhea, and flatulence, which tend to lessen with time. .Acarbose may …
Number of citations: 158 academic.oup.com
P Hollander - Drugs, 1992 - Springer
… was seen, 3.8% in acarbose-treated patients vs 0.9% in controls together with a 1% increase in anaemia in the acarbose group. Overall, acarbose was well tolerated and the adverse …
Number of citations: 196 link.springer.com
P Hollander, X Pi-Sunyer, RF Coniff - Diabetes care, 1997 - Am Diabetes Assoc
OBJECTIVE This 36-week multicenter double-blind placebo-controlled study was designed to assess the safety and efficacy of acarbose, administered in conjunction with diet and …
Number of citations: 107 diabetesjournals.org
C Rosak, G Mertes - … , metabolic syndrome and obesity: targets and …, 2012 - Taylor & Francis
… inhibitor acarbose has been … acarbose predominantly regarding safety and tolerability in the management of type 2 diabetes and prediabetes are reviewed. It is concluded that acarbose …
Number of citations: 231 www.tandfonline.com
JA Balfour, D McTavish - Drugs, 1993 - Springer
… Clinical trials have demonstrated that acarbose generally … Acarbose also improved metabolic control in patients with … diabetes, and indeed, acarbose appeared to inhibit development of …
Number of citations: 400 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.